

# GPR183: A Foundational Guide to a Promising Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell migration and positioning.[1][2] This seven-transmembrane receptor and its primary endogenous ligands, oxysterols, play a pivotal role in orchestrating adaptive immune responses.[2][3] Dysregulation of the GPR183 signaling axis has been implicated in a range of pathologies, including inflammatory bowel disease (IBD), viral infections, metabolic disorders, and neuropathic pain, making it an attractive target for therapeutic intervention.[4][5][6][7] This technical guide provides a comprehensive overview of the foundational research on GPR183, including its signaling pathways, quantitative ligand interaction data, and detailed experimental methodologies, to support ongoing and future drug discovery efforts.

## **GPR183 Signaling Pathways**

GPR183 is primarily coupled to the Gi family of G proteins.[6][8] Upon activation by its endogenous agonist,  $7\alpha$ ,25-dihydroxycholesterol ( $7\alpha$ ,25-OHC), GPR183 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This G protein-dependent signaling is crucial for mediating the chemotactic response of immune cells.[1][8]



Activation of GPR183 also triggers other downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), as well as the mobilization of intracellular calcium.[2][7] Furthermore, GPR183 activation can lead to the recruitment of  $\beta$ -arrestins, which play a role in receptor desensitization and internalization, as well as potentially initiating G protein-independent signaling pathways.[7][9] In some contexts, GPR183 signaling has been shown to be dependent on G $\alpha$ i but independent of  $\beta$ -arrestin 2 for certain in vivo effects.[7]

In specific cellular contexts, such as hematopoietic stem and progenitor cell (HSPC) development, GPR183 signaling has been shown to repress Notch1 signaling by recruiting  $\beta$ -arrestin1 and the E3 ligase Nedd4 to degrade Notch1.[10]



Click to download full resolution via product page

A simplified diagram of the major GPR183 signaling pathways.

## **Data Presentation: Ligand Affinities and Potencies**



The following tables summarize the quantitative data for various GPR183 ligands from the literature. These values are essential for comparing the activities of different compounds and for guiding structure-activity relationship (SAR) studies.

Table 1: Agonist Potency (EC50)

| Compound                                       | Assay Type                                | Cell Line          | EC50 (nM) | Reference(s) |
|------------------------------------------------|-------------------------------------------|--------------------|-----------|--------------|
| 7α,25-<br>dihydroxycholest<br>erol (7α,25-OHC) | G Protein<br>Activation<br>(GTPγS)        | hEBI2<br>membranes | 1.0 ± 0.1 | [9]          |
| 7α,25-<br>dihydroxycholest<br>erol (7α,25-OHC) | G Protein<br>Activation (GTP<br>turnover) | Purified EBI2      | 60        | [1]          |
| 7α,25-<br>dihydroxycholest<br>erol (7α,25-OHC) | β-Arrestin<br>Recruitment                 | CHO cells          | 83 ± 1.3  | [9]          |
| 7α,25-<br>dihydroxycholest<br>erol (7α,25-OHC) | Calcium<br>Mobilization                   | CHO cells          | 16 ± 2.7  | [9]          |
| 7α,25-<br>dihydroxycholest<br>erol (7α,25-OHC) | Calcium<br>Mobilization                   | CHO-K1 cells       | 17        | [11]         |
| Compound 15                                    | Calcium<br>Mobilization                   | CHO-K1 cells       | 209       | [11]         |
| Compound 16                                    | Calcium<br>Mobilization                   | CHO-K1 cells       | 179       | [11]         |

Table 2: Antagonist Potency (IC50)



| Compound            | Assay Type                            | Cell<br>Line/System | IC50 (nM) | Reference(s) |
|---------------------|---------------------------------------|---------------------|-----------|--------------|
| GSK682753A          | G protein<br>activation<br>inhibition | Purified EBI2       | 350       | [1]          |
| NIBR189             | G protein<br>activation<br>inhibition | Purified EBI2       | 230       | [1]          |
| NIBR189             | 7α,25-OHC binding inhibition          | Not specified       | 11        | [2]          |
| SAE-1               | Calcium<br>Mobilization<br>Inhibition | HL-60 cells         | < 50      | [2]          |
| SAE-10              | Calcium<br>Mobilization<br>Inhibition | HL-60 cells         | < 50      | [2]          |
| SAE-14              | Calcium<br>Mobilization<br>Inhibition | HL-60 cells         | < 50      | [2]          |
| Unnamed<br>Compound | Calcium<br>Mobilization               | CHO-K1 cells        | 39.45     | [12]         |
| Unnamed<br>Compound | Chemotaxis<br>Inhibition              | U-937 cells         | 10.46     | [12]         |

Table 3: Radioligand Binding Affinity

| Radioligand   | Competing<br>Ligand | Cell<br>Line/System | IC50 (nM) | Reference(s) |
|---------------|---------------------|---------------------|-----------|--------------|
| [3H]7α,25-OHC | 7α,25-OHC           | hEBI2<br>membranes  | 24 ± 1.6  | [9]          |



## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used in GPR183 research.

## **Calcium Mobilization Assay**

This assay measures the increase in intracellular calcium concentration following receptor activation.

- Principle: GPR183 couples to Gq-like pathways (either endogenously or through a chimeric Gα subunit like Gqi4myr), leading to the release of calcium from intracellular stores.[11] This change is detected by a calcium-sensitive fluorescent dye.
- General Protocol:
  - Cell Culture: CHO-K1 or HL-60 cells are transiently or stably transfected with a GPR183 expression vector.[2][11] For Gi-coupled receptors, co-transfection with a chimeric Gα subunit (e.g., Gqi4myr) that redirects the signal to the Gq pathway is common.[11]
  - Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  - Compound Addition: A baseline fluorescence reading is taken before the addition of test compounds (agonists or antagonists). For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.[2][11]
  - Signal Detection: The change in fluorescence is measured over time using a fluorescence plate reader (e.g., FlexStation or FLIPR).[11][13]
  - Data Analysis: The response is typically quantified as the change in fluorescence intensity.
     Dose-response curves are generated to determine EC50 for agonists and IC50 for antagonists.[11]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response -PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterols direct immune cell migration through EBI2 PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand entry pathways control the chemical space recognized by GPR183 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Characterization of Oxysterol Binding to the Epstein-Barr Virus-induced Gene 2 (GPR183) PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxysterol Sensing through the Receptor GPR183 Promotes the Lymphoid-Tissue-Inducing Function of Innate Lymphoid Cells and Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of GPR183 Agonists Based on an Antagonist Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR183 antagonists detailed in Immunophage Biomedical patent | BioWorld [bioworld.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR183: A Foundational Guide to a Promising Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607906#foundational-research-on-gpr183-as-a-therapeutic-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com